1-Pyren-1-ylpropan-1-one 1-Pyren-1-ylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 6321-66-0
VCID: VC13835823
InChI: InChI=1S/C19H14O/c1-2-17(20)15-10-8-14-7-6-12-4-3-5-13-9-11-16(15)19(14)18(12)13/h3-11H,2H2,1H3
SMILES: CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol

1-Pyren-1-ylpropan-1-one

CAS No.: 6321-66-0

Cat. No.: VC13835823

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

1-Pyren-1-ylpropan-1-one - 6321-66-0

Specification

CAS No. 6321-66-0
Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
IUPAC Name 1-pyren-1-ylpropan-1-one
Standard InChI InChI=1S/C19H14O/c1-2-17(20)15-10-8-14-7-6-12-4-3-5-13-9-11-16(15)19(14)18(12)13/h3-11H,2H2,1H3
Standard InChI Key COIWAOXGROSMQJ-UHFFFAOYSA-N
SMILES CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Canonical SMILES CCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Introduction

Synthesis and Preparation

While no dedicated synthesis protocol for 1-pyren-1-ylpropan-1-one exists in the literature, analogous compounds suggest viable routes. A common method involves Friedel-Crafts acylation, where pyrene reacts with a propanoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction selectively functionalizes the pyrene at the 1-position due to its high electron density.

A patent on synthesizing 1-hydroxypyrene intermediates (CN105732331B) highlights the use of acetyl chloride and oxidation reactions to introduce carbonyl groups to pyrene . Although targeting a different compound, this method could be adapted by substituting reagents to yield 1-pyren-1-ylpropan-1-one. Key steps might include:

  • Acylation: Pyrene + propanoyl chloride → 1-pyren-1-ylpropan-1-one.

  • Purification: Column chromatography or recrystallization to isolate the product.

Challenges include controlling regioselectivity and minimizing side reactions, such as over-acylation or decomposition under harsh conditions .

Structural and Crystallographic Insights

Studies on related compounds, such as 1-(pyren-1-yl)but-2-yn-1-one, reveal that pyrene derivatives often form π-stacked architectures in the solid state . High-pressure crystallographic analyses (up to 3 GPa) demonstrate that compression reduces interplanar distances between pyrene cores, leading to piezochromism—a reversible color shift under mechanical stress . For 1-pyren-1-ylpropan-1-one, similar behavior is anticipated due to its planar structure and propensity for π-π interactions.

Periodic density functional theory (DFT) calculations on analogous systems predict that pressure-induced structural changes alter electronic transitions, resulting in bathochromic shifts in fluorescence . For instance, a 100 nm redshift was observed in 1-(pyren-1-yl)but-2-yn-1-one at 3.5 GPa, suggesting that 1-pyren-1-ylpropan-1-one may exhibit comparable luminescence tuning under pressure .

Optical and Electronic Behavior

A study on 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene revealed that the pyrene moiety dominates adsorption interactions, with adsorption energies of −1.63 eV for planar configurations . This suggests that 1-pyren-1-ylpropan-1-one could similarly anchor to carbon-based materials, enabling applications in sensors or organic electronics .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The rigid pyrene core and tunable emission make 1-pyren-1-ylpropan-1-one a candidate for emissive layers in OLEDs. Its ability to form crystalline films with controlled π-stacking could improve device efficiency .

Piezochromic Sensors

Pressure-dependent fluorescence shifts, as seen in analogous compounds, position this molecule for use in mechanical stress sensors . Embedded in polymers, it could visually indicate structural fatigue through color changes.

Fluorescent Probes

Functionalization with biomolecular tags could yield probes for cellular imaging. The ketone group provides a handle for conjugation, while pyrene ensures strong fluorescence .

Study FocusKey ResultSource
High-pressure fluorescence100 nm redshift at 3.5 GPa in analogous compound
Adsorption on graphenePyrene contributes −0.88 eV to adsorption energy
Synthetic methodsFriedel-Crafts acylation viable for pyrene ketones

Future Directions

  • Synthetic Optimization: Developing regioselective methods to improve yield and purity.

  • Device Integration: Testing 1-pyren-1-ylpropan-1-one in OLED prototypes.

  • Environmental Impact Studies: Assessing biodegradation and toxicity for safe deployment.

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